molecular formula C16H22ClNO3S B5357250 (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride

(2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride

Cat. No. B5357250
M. Wt: 343.9 g/mol
InChI Key: LGLBAKLDOAHUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. This compound is a member of the family of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety. The compound also has some affinity for other receptors, such as the alpha-adrenergic and histamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. The compound also has some affinity for other receptors, such as the alpha-adrenergic and histamine receptors, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride in lab experiments is its high potency and selectivity as a serotonin reuptake inhibitor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride. One area of interest is the development of new and more potent this compound based on the structure of this compound. Another area of interest is the investigation of the role of serotonin and other neurotransmitters in various physiological and pathological processes. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in relation to its potential use as a therapeutic agent.

Synthesis Methods

The synthesis method of (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride involves several steps. The first step involves the reaction of 3-methoxy-4-(2-thienylmethoxy)benzaldehyde with (2-methoxyethyl)amine to yield the intermediate product (2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine. The next step involves the reaction of the intermediate product with hydrochloric acid to yield the final product, this compound.

Scientific Research Applications

(2-methoxyethyl)[3-methoxy-4-(2-thienylmethoxy)benzyl]amine hydrochloride has been extensively studied for its potential use as a therapeutic agent for the treatment of depression and anxiety disorders. It has been found to be a potent and selective serotonin reuptake inhibitor, which means that it can increase the levels of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety.

properties

IUPAC Name

2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S.ClH/c1-18-8-7-17-11-13-5-6-15(16(10-13)19-2)20-12-14-4-3-9-21-14;/h3-6,9-10,17H,7-8,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLBAKLDOAHUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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